molecular formula C15H20ClF3N2OS B2969240 (2-(Ethylthio)phenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351634-96-2

(2-(Ethylthio)phenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2969240
CAS No.: 1351634-96-2
M. Wt: 368.84
InChI Key: RCCIVRNVZAPEJX-UHFFFAOYSA-N
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Description

The compound "(2-(Ethylthio)phenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride" features a piperazine core substituted with a 2,2,2-trifluoroethyl group at the 4-position and a methanone-linked 2-(ethylthio)phenyl moiety. The hydrochloride salt enhances solubility, a common trait in bioactive molecules for improved pharmacokinetics.

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2OS.ClH/c1-2-22-13-6-4-3-5-12(13)14(21)20-9-7-19(8-10-20)11-15(16,17)18;/h3-6H,2,7-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCIVRNVZAPEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCN(CC2)CC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(Ethylthio)phenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure includes a phenyl ring, a piperazine moiety, and a trifluoroethyl group, which contribute to its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₄H₁₈ClF₃N₂O
  • Molecular Weight : 322.75 g/mol
  • CAS Number : 1351649-42-7

The biological activity of this compound is largely attributed to its lipophilicity , enhanced by the trifluoroethyl substitution. This characteristic allows the compound to effectively penetrate cell membranes and interact with various intracellular targets. The mechanism involves:

  • Interaction with Receptors : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter systems.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby modulating physiological responses.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:

  • In Vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • In Vivo Studies : Animal models demonstrated significant tumor growth suppression when treated with related compounds.

Neuropharmacological Effects

The piperazine ring's presence suggests potential activity in modulating CNS disorders:

  • Antidepressant Activity : Some derivatives have been reported to exhibit serotonin receptor modulation, potentially alleviating depressive symptoms.
  • Anxiolytic Effects : Compounds with similar structures have shown promise in reducing anxiety behaviors in animal models.

Case Studies

  • Anticancer Activity
    • A study evaluated the effects of a related trifluoroethyl-substituted piperazine on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell viability and induction of apoptosis through caspase activation.
    • Another study highlighted the compound's ability to inhibit tumor growth in xenograft models of colon cancer.
  • Neuropharmacological Studies
    • Research on piperazine derivatives demonstrated their ability to modulate serotonin and dopamine receptors, leading to behavioral changes in rodent models indicative of antidepressant effects.
    • A specific derivative was tested for anxiolytic properties using the elevated plus maze test, showing significant increases in time spent in open arms compared to controls.

Data Table: Summary of Biological Activities

Activity TypeModel/SystemOutcomeReference
AnticancerMCF-7 Breast Cancer CellsDose-dependent cytotoxicity
AnticancerColon Cancer XenograftsTumor growth inhibition
NeuropharmacologicalRodent Behavioral ModelsAntidepressant-like effects
NeuropharmacologicalElevated Plus MazeAnxiolytic effects

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Variations

Piperazine-based methanones often exhibit pharmacophore flexibility. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Piperazine Methanone Derivatives
Compound Name (CAS) Substituents Molecular Formula Molecular Weight Notable Features
Target Compound* - 2-(Ethylthio)phenyl
- 4-(2,2,2-trifluoroethyl)piperazine
Not explicitly listed ~361.16 (inferred) Ethylthio group (S-linked), trifluoroethyl substitution
[1396846-49-3] - 2-Chloro-6-fluorophenyl
- 4-(2,2,2-trifluoroethyl)piperazine
C₁₃H₁₄Cl₂F₄N₂O 361.16 Halogenated phenyl, trifluoroethyl group
[807-584-3] - 2-(2-Aminophenylsulfanyl)phenyl
- 4-(2-hydroxyethyl)piperazine
Not fully provided N/A Hydroxyethyl group, aminophenylsulfanyl substituent
[1323490-64-7] - 4-Methoxyphenyl
- 4-(1-ethylimidazol-2-yl)piperazine
C₁₇H₂₃ClN₄O₂ 350.8 Methoxy group, imidazole-piperazine hybrid
MK47 (RTC536) - Thiophen-2-yl
- 4-(4-(trifluoromethyl)phenyl)piperazine
C₁₇H₁₆F₃N₃OS 375.39 Thiophene ring, trifluoromethylphenyl substitution

*Note: The target compound’s molecular formula is inferred from analogs like [1396846-49-3], which shares the trifluoroethyl-piperazine motif.

Substituent Effects on Physicochemical and Pharmacological Properties

Ethylthio vs. Thiophene : The target compound’s ethylthio group (C-S-C₂H₅) differs from MK47’s thiophene (aromatic sulfur ring), which may alter electronic properties and receptor binding kinetics .

Halogenation : [1396846-49-3] includes chloro and fluoro substituents, which typically increase binding affinity to hydrophobic pockets in receptors (e.g., σ-receptors or ion channels) .

Hydroxyethyl and Methoxy Groups : These polar substituents (e.g., in [807-584-3] and [1323490-64-7]) improve aqueous solubility but may reduce membrane permeability compared to trifluoroethyl .

Q & A

Q. What synthetic routes are recommended for (2-(Ethylthio)phenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Coupling Reactions : Reacting 2-(ethylthio)benzoic acid derivatives with activated piperazine intermediates under anhydrous conditions.

Trifluoroethylation : Introducing the 2,2,2-trifluoroethyl group via nucleophilic substitution or reductive amination.

Hydrochloride Salt Formation : Precipitation using HCl in non-aqueous solvents.

  • Optimization Strategies :
  • Use inert atmospheres (e.g., nitrogen) to prevent oxidation of the ethylthio group .
  • Purify intermediates via column chromatography or recrystallization to minimize side products .
  • Monitor reaction progress using TLC or HPLC with UV detection .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is critical:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., ethylthio, trifluoroethyl groups).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, as demonstrated for structurally similar piperazine derivatives .
  • Infrared (IR) Spectroscopy : Validate functional groups (e.g., carbonyl, C-F stretches) using protocols analogous to those in .

Q. What are the key considerations for ensuring compound purity during synthesis?

  • Methodological Answer :
  • Purification : Use preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA).
  • Analytical Checks :
  • Purity ≥95% by HPLC (UV detection at 254 nm).
  • Residual solvent analysis via GC-MS, adhering to ICH guidelines .
  • Salt Stability : Test hygroscopicity of the hydrochloride salt under controlled humidity (e.g., 25°C, 60% RH) .

Advanced Research Questions

Q. How should researchers design experiments to assess the environmental fate of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL (), which evaluates:
  • Abiotic Transformations : Hydrolysis/photolysis studies under varying pH and UV light .
  • Biotic Degradation : Aerobic/anaerobic microbial assays using soil/water samples.
  • Partitioning : Measure log P (octanol-water) and soil adsorption coefficients (Kd).
  • Long-Term Monitoring : Use LC-MS/MS to track degradation products in simulated ecosystems .

Q. How can discrepancies between in vitro and in vivo pharmacological data be methodologically addressed?

  • Methodological Answer :
  • Experimental Design : Apply split-plot or randomized block designs (as in ) to control variables like dosage and metabolic pathways .
  • Dose-Response Curves : Compare IC50 values in cell-based assays vs. plasma concentrations in animal models.
  • Metabolite Profiling : Use UPLC-QTOF-MS to identify active/inactive metabolites influencing efficacy .
  • Statistical Reconciliation : Apply multivariate analysis (e.g., ANOVA) to isolate confounding factors .

Q. What methodologies are recommended for evaluating the compound's stability under various storage conditions?

  • Methodological Answer :
  • Accelerated Stability Studies :
  • Thermal Stability : Store at 40°C/75% RH for 6 months; monitor decomposition via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and assess degradation products.
  • Solution Stability : Test in buffers (pH 1–9) at 25°C; use NMR to detect hydrolysis .
  • Crystalline Form Analysis : Compare polymorphic stability via DSC and XRPD .

Q. How should safety protocols be established for handling this compound in laboratory settings?

  • Methodological Answer :
  • Hazard Assessment : Cross-reference Safety Data Sheets (SDS) for similar piperazine derivatives (e.g., and ), noting incompatibilities with strong oxidizers .
  • Exposure Controls : Use fume hoods for weighing and glove boxes for reactions involving volatile intermediates.
  • Emergency Measures : Maintain neutralizing agents (e.g., sodium bicarbonate for acid spills) and ensure eyewash stations are accessible .

Contradiction Analysis

Q. How can conflicting safety data from different sources be reconciled?

  • Methodological Answer :
  • Source Verification : Prioritize peer-reviewed SDS (e.g., ) over non-GHS-compliant documents .
  • In-House Testing : Conduct acute toxicity assays (e.g., Daphnia magna EC50) to validate ecotoxicological claims .
  • Literature Cross-Check : Compare with structurally analogous compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride in ) .

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